

# An In-depth Technical Guide to CD70 Target Identification and Validation

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## Compound of Interest

Compound Name: DG70

Cat. No.: B1672361

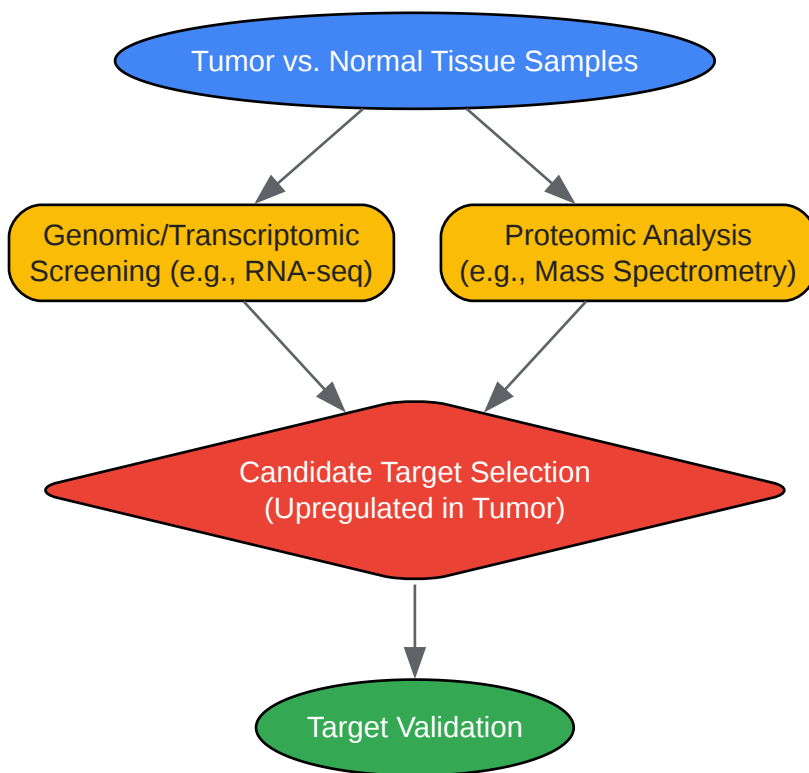
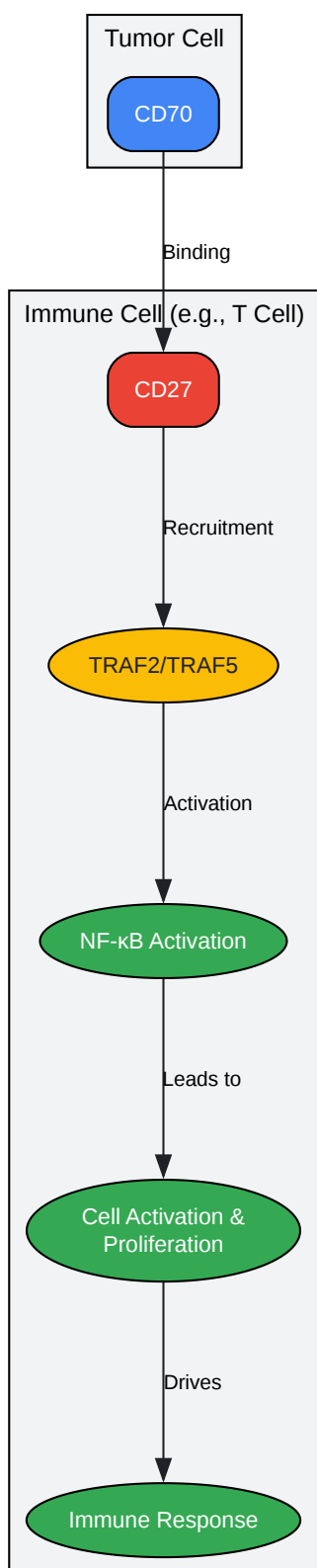
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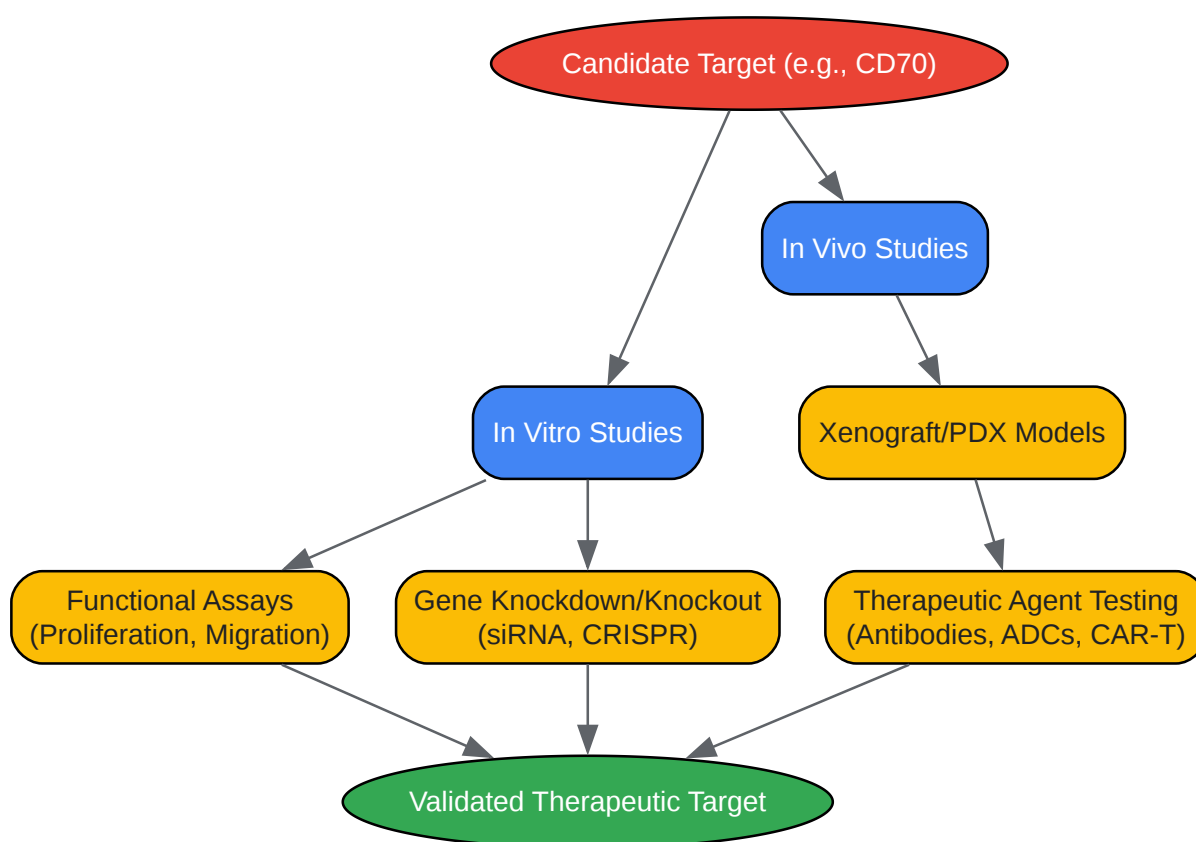
## Introduction

CD70, a member of the tumor necrosis factor (TNF) superfamily, has emerged as a compelling therapeutic target in oncology.[1] Its expression in normal tissues is restricted to activated T and B lymphocytes and mature dendritic cells.[1] However, CD70 is aberrantly overexpressed in a wide range of hematological and solid malignancies, making it an attractive candidate for targeted therapies.[1][2] This guide provides a comprehensive overview of the core methodologies and experimental data related to the identification and validation of CD70 as a therapeutic target for researchers, scientists, and drug development professionals.

## CD70 Signaling Pathway

CD70 interacts with its receptor, CD27, which is expressed on various immune cells, including T cells, B cells, and NK cells. The CD70/CD27 signaling axis plays a crucial role in the activation and proliferation of these immune cells. In the context of cancer, the upregulation of CD70 on tumor cells can lead to the activation and subsequent exhaustion of tumor-infiltrating lymphocytes, thereby contributing to an immunosuppressive tumor microenvironment.[3]





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